1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological activities, including antimicrobial, antipsychotic, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-benzylpiperazine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include methanol and ethanol, while catalysts such as sodium cyanoborohydride are employed to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a lead compound in the development of new drugs with antimicrobial and antipsychotic properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets in the body. It is known to bind to receptors such as the alpha2-adrenoreceptor, acting as an antagonist. This interaction inhibits negative feedback mechanisms, leading to an increase in the release of neurotransmitters like noradrenaline . The compound’s effects on other receptors and enzymes are also being studied to elucidate its full pharmacological profile.
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant and euphoriant properties, often compared to amphetamines.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness: 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one stands out due to its unique structural features and diverse pharmacological activities. Its ability to interact with multiple molecular targets makes it a valuable compound for drug development and scientific research .
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNSDXYPRJFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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